4-Benzoyl-3-hydroxyphenyl methacrylate (4-BHPM) is a chemical compound belonging to the class of methacrylates. These are organic compounds derived from methacrylic acid and are known for their adhesive and polymerization properties []. Scientific research on 4-BHPM explores these properties in various contexts.
One area of research investigates 4-BHPM as a component in photoresists. Photoresists are light-sensitive materials used in microfabrication to create patterned layers on surfaces. When exposed to specific wavelengths of light, the chemical structure of the photoresist changes, affecting its solubility in a developer solution []. This property allows for the creation of micro- and nanostructures on various substrates.
Studies have examined 4-BHPM's potential for use in positive photoresists. These photoresists become more soluble upon light exposure, allowing for the desired pattern to remain. Researchers have investigated incorporating 4-BHPM into photoresist formulations to achieve specific properties, such as improved resolution or etching resistance [].
4-Benzoyl-3-hydroxyphenyl methacrylate is an organic compound with the molecular formula C17H14O4 and a molecular weight of approximately 282.296 g/mol. It is classified as a methacrylate ester and is characterized by its benzoyl and hydroxyphenyl functional groups. This compound is known for its role in polymer chemistry, particularly in the synthesis of copolymers due to its ability to participate in radical polymerization reactions. The compound has a LogP value of 3.72, indicating moderate lipophilicity, which may influence its biological activity and applications in pharmaceuticals and materials science .
The synthesis of 4-benzoyl-3-hydroxyphenyl methacrylate typically involves the following methods:
4-Benzoyl-3-hydroxyphenyl methacrylate has several notable applications:
Interaction studies involving 4-benzoyl-3-hydroxyphenyl methacrylate primarily focus on its reactivity with various initiators and other monomers during polymerization. Its interactions with radical initiators are crucial for understanding its polymerization kinetics and mechanisms. Additionally, studies examining its compatibility with other pharmaceutical compounds are essential for assessing its potential use in drug formulations .
Several compounds share structural similarities with 4-benzoyl-3-hydroxyphenyl methacrylate. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxyphenyl methacrylate | C10H10O3 | Lacks a benzoyl group; simpler structure |
Benzyl methacrylate | C10H10O2 | Contains only one aromatic ring; used in similar polymer applications |
2-Hydroxyethyl methacrylate | C6H10O3 | Contains an ethylene glycol moiety; used extensively in hydrogels |
4-Benzoyl-3-hydroxyphenyl methacrylate stands out due to its dual functionality as both a benzoyl and hydroxy group-containing compound, making it versatile for both polymer synthesis and potential biological applications .
Irritant